1-benzyl-3,5-dibromo-4-nitro-1H-pyrazole

Catalog No.
S694801
CAS No.
155601-03-9
M.F
C10H7Br2N3O2
M. Wt
360.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-benzyl-3,5-dibromo-4-nitro-1H-pyrazole

CAS Number

155601-03-9

Product Name

1-benzyl-3,5-dibromo-4-nitro-1H-pyrazole

IUPAC Name

1-benzyl-3,5-dibromo-4-nitropyrazole

Molecular Formula

C10H7Br2N3O2

Molecular Weight

360.99 g/mol

InChI

InChI=1S/C10H7Br2N3O2/c11-9-8(15(16)17)10(12)14(13-9)6-7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

RNMYBBCIGXBZGA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C(=C(C(=N2)Br)[N+](=O)[O-])Br

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C(=N2)Br)[N+](=O)[O-])Br

1-Benzyl-3,5-dibromo-4-nitro-1H-pyrazole (CAS: 155601-03-9) is a highly functionalized, orthogonally reactive heterocyclic building block utilized extensively in pharmaceutical and agrochemical discovery. Featuring a strongly electron-withdrawing nitro group at the 4-position, two reactive bromide leaving groups at the 3- and 5-positions, and an N-benzyl protecting group, this compound serves as an ideal electrophilic scaffold. The nitro group strongly activates the adjacent bromines for nucleophilic aromatic substitution (SNAr) and can subsequently be reduced to an amine for further derivatization. Meanwhile, the benzyl group ensures high solubility in standard organic solvents and prevents unwanted side reactions at the pyrazole nitrogen, making it a critical precursor for synthesizing complex, multi-substituted pyrazole libraries, including kinase inhibitors and advanced materials [1].

Attempting to substitute 1-benzyl-3,5-dibromo-4-nitro-1H-pyrazole with its unprotected parent (3,5-dibromo-4-nitro-1H-pyrazole) or its N-methyl analog severely limits synthetic flexibility and process efficiency. Under the basic conditions required for cross-coupling or SNAr, the unprotected parent compound rapidly deprotonates (pKa ~3.4) to form a highly electron-rich pyrazolide anion, which completely halts nucleophilic attack and stalls palladium oxidative addition. Conversely, while the 1-methyl analog prevents this deprotonation, the methyl group acts as a permanent modification that cannot be removed under standard conditions. The N-benzyl variant uniquely solves both issues, providing the necessary N-protection to maintain ring electrophilicity during functionalization, while remaining fully cleavable via hydrogenolysis or strong acid to yield the free N-H pyrazole required in many final active pharmaceutical ingredients (APIs) [1].

SNAr Reactivity: Prevention of Pyrazolide Anion Formation

The N-benzyl group is critical for maintaining the electrophilicity of the pyrazole core during SNAr reactions with amines or alkoxides. When subjected to basic conditions (e.g., K2CO3 or DIPEA in THF/MeCN at 60°C), the unprotected 3,5-dibromo-4-nitro-1H-pyrazole deprotonates, forming an unreactive anion that yields less than 15% of the desired substitution product. In direct contrast, 1-benzyl-3,5-dibromo-4-nitro-1H-pyrazole remains neutral and highly electrophilic, routinely achieving >85% conversion to the mono-substituted product within hours [1].

Evidence DimensionSNAr Yield (Primary Amines, Mild Base, 60°C)
Target Compound Data>85% yield
Comparator Or BaselineUnprotected 3,5-dibromo-4-nitro-1H-pyrazole (<15% yield)
Quantified Difference>5.6-fold increase in product yield
ConditionsK2CO3 or DIPEA, THF/MeCN, 60°C, 4-12 hours

Procuring the benzylated form prevents reaction stalling and eliminates the need for forcing conditions (>120°C) that degrade sensitive substrates.

Cross-Coupling Efficiency: Bromide vs. Chloride Reactivity

For downstream functionalization via Suzuki or Stille cross-coupling, the choice of halogen is a major driver of process cost. 1-benzyl-3,5-dibromo-4-nitro-1H-pyrazole readily undergoes oxidative addition with standard, inexpensive palladium catalysts (e.g., Pd(dppf)Cl2) at moderate temperatures (70-80°C). If the 3,5-dichloro analog is used as a cheaper substitute, the stronger C-Cl bonds require highly specialized, expensive, and bulky phosphine ligands (such as XPhos or BrettPhos) and elevated temperatures (>100°C) to achieve comparable conversion rates [1].

Evidence DimensionCatalyst/Ligand Requirement for Cross-Coupling
Target Compound DataStandard Pd catalysts (e.g., Pd(dppf)Cl2) at 70-80°C
Comparator Or Baseline1-benzyl-3,5-dichloro-4-nitro-1H-pyrazole (Requires specialized Buchwald ligands and >100°C)
Quantified DifferenceEliminates the need for proprietary/expensive phosphine ligands
ConditionsStandard Suzuki-Miyaura coupling conditions (Aqueous base, 1,4-Dioxane or Toluene)

Selecting the dibromo compound significantly lowers catalyst costs and simplifies scale-up by utilizing robust, off-the-shelf palladium systems.

Downstream Deprotection Utility: Benzyl vs. Methyl Cleavage

In multi-step API synthesis, the protecting group must often be removed to reveal the free N-H pyrazole, a common hydrogen-bond donor in kinase inhibitors. 1-benzyl-3,5-dibromo-4-nitro-1H-pyrazole (after functionalization) can be cleanly debenzylated via standard catalytic hydrogenolysis (Pd/C, H2) or strong acidic cleavage (e.g., TfOH/TFA) in >80% yield. In contrast, the 1-methyl-3,5-dibromo-4-nitro-1H-pyrazole analog is effectively permanently protected; attempting N-demethylation requires extremely harsh conditions (e.g., BBr3 or molten Py·HCl at 200°C) that typically destroy the functionalized pyrazole core entirely [1].

Evidence DimensionDeprotection Yield to Free N-H Pyrazole
Target Compound Data>80% yield via standard hydrogenolysis or acid cleavage
Comparator Or Baseline1-methyl-3,5-dibromo-4-nitro-1H-pyrazole (Near 0% yield; core degradation)
Quantified DifferenceEnables successful final-stage deprotection vs. complete synthetic failure
ConditionsPd/C, H2 or TfOH/TFA vs. BBr3/Py·HCl

Procuring the benzyl-protected variant is mandatory if the final target requires a free pyrazole N-H for target binding or formulation.

Synthesis of Bicyclic Pyrazole Kinase Inhibitors

Because the N-benzyl group prevents deprotonation and maintains ring electrophilicity, this compound is an ideal starting material for synthesizing complex bicyclic systems (e.g., pyrazolo[4,3-b]pyridines or pyrazolo[3,4-d]pyrimidines) via sequential SNAr and cross-coupling reactions. It is heavily utilized in the discovery and scale-up of Bruton's tyrosine kinase (BTK) inhibitors and other targeted oncology therapeutics [1].

Regioselective Library Generation for Agrochemicals

The presence of the benzyl group at the N1 position breaks the symmetry of the pyrazole ring, differentiating the C3 and C5 bromines. This allows industrial chemists to perform highly regioselective nucleophilic substitutions or cross-couplings at the C5 position first, followed by a different substitution at C3, enabling the rapid generation of diverse, multi-substituted pyrazole libraries for crop protection screening [2].

Precursor for 4-Amino-Pyrazole Derivatives

Following the functionalization of the 3- and 5-positions, the 4-nitro group can be smoothly reduced to a 4-amino group (e.g., via iron/acetic acid or catalytic hydrogenation). This makes the compound a highly reliable procurement choice for workflows requiring 4-amino-pyrazoles, which are notoriously unstable and difficult to store in their unprotected or unfunctionalized forms [3].

XLogP3

3.7

Wikipedia

1-Benzyl-3,5-dibromo-4-nitro-1H-pyrazole

Dates

Last modified: 08-15-2023

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